molecular formula C23H31N3O9 B14774306 Lenalidomide-acetamido-O-PEG4-OH

Lenalidomide-acetamido-O-PEG4-OH

Katalognummer: B14774306
Molekulargewicht: 493.5 g/mol
InChI-Schlüssel: IEZNHLNOCGEUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lenalidomide-acetamido-O-PEG4-OH is a key building block for the synthesis of PROTACs (PROteolysis TArgeting Chimeras), a revolutionary technology in drug discovery that facilitates the targeted degradation of disease-causing proteins . This compound features the widely utilized immunomodulatory imide drug (IMiD) lenalidomide, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase . The lenalidomide moiety is conjugated to a terminal hydroxyl group via a hydrophilic PEG4 spacer and an acetamido group, forming a functionalized linker . The core mechanism of this reagent is derived from its lenalidomide component, which recruits the CRBN-DDB1 E3 ubiquitin ligase complex . When conjugated to a ligand for a protein of interest (POI) via its hydroxyl group, the resulting heterobifunctional PROTAC molecule forms a ternary complex, bringing the E3 ligase into close proximity with the POI. This proximity induces ubiquitination of the POI, marking it for destruction by the cell's natural proteasome system . This process enables the direct removal of target proteins, moving beyond simple inhibition to offer a potentially more effective therapeutic strategy for conditions such as cancer, neurodegenerative diseases, and autoimmune disorders . With a molecular formula of C23H31N3O9 and a molecular weight of 493.513 g/mol, this reagent is supplied with a high purity of >=95% . It is critical for researchers to handle this product in accordance with its specified shelf life and storage conditions to maintain stability and performance. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans .

Eigenschaften

Molekularformel

C23H31N3O9

Molekulargewicht

493.5 g/mol

IUPAC-Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetamide

InChI

InChI=1S/C23H31N3O9/c27-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)24-18-3-1-2-16-17(18)14-26(23(16)31)19-4-5-20(28)25-22(19)30/h1-3,19,27H,4-15H2,(H,24,29)(H,25,28,30)

InChI-Schlüssel

IEZNHLNOCGEUSE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

Lenalidomide-acetamido-O-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Lenalidomide-acetamido-O-PEG4-OH with modified functional groups that can enhance its therapeutic properties .

Wissenschaftliche Forschungsanwendungen

Lenalidomide-acetamido-O-PEG4-OH has a wide range of scientific research applications:

Wirkmechanismus

Lenalidomide-acetamido-O-PEG4-OH exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Lenalidomide (CC-5013, Revlimid)

  • Molecular Weight : 259.26 g/mol
  • Key Applications : FDA-approved for multiple myeloma and myelodysplastic syndromes. Acts via cereblon-mediated degradation of transcription factors like IKZF1/3 .
  • Stability : Stable at -20°C; degrades under prolonged light exposure .

4-Nitro Analogue of Lenalidomide

  • CAS Number : 827026-45-9
  • Structure: Features a nitro group substitution at the 4-position of the isoindole ring, replacing the amino group in lenalidomide.
  • Applications: Primarily used as a reference standard or impurity in pharmaceutical analysis. The nitro group may alter cereblon binding affinity, reducing immunomodulatory activity compared to lenalidomide .

Lenalidomide-acetamido-O-PEG4-OH

  • Molecular Weight : Estimated ~500–600 g/mol (based on addition of PEG4-OH moiety, ~194 g/mol).
  • Solubility : Expected to exhibit enhanced aqueous solubility due to PEGylation, reducing reliance on DMSO as a solvent.
  • Applications : Hypothesized to improve tumor targeting and reduce renal clearance, though clinical data are lacking. PEGylation may mitigate side effects like neutropenia associated with unmodified lenalidomide.

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility CAS Number Key Applications
Lenalidomide 259.26 DMSO 191732-72-6 Multiple myeloma, MDS
4-Nitro Analogue ~283.26* Not reported 827026-45-9 Pharmaceutical impurity analysis
Lenalidomide-acetamido-O-PEG4-OH ~500–600 (estimated) Aqueous (inferred) Not available Preclinical drug delivery optimization

*Estimated based on substitution of -NH₂ with -NO₂.

Mechanistic and Pharmacokinetic Insights

  • Cereblon Binding : Lenalidomide and its 4-nitro analogue bind cereblon, but the nitro group’s electron-withdrawing effects likely reduce interaction efficiency . PEGylation in Lenalidomide-acetamido-O-PEG4-OH may sterically hinder cereblon engagement, necessitating structural optimization.
  • Half-Life Extension : PEGylation typically extends plasma half-life by reducing renal filtration. For example, PEGylated interferon-α has a 10-fold longer half-life than its native form; similar benefits are anticipated for Lenalidomide-acetamido-O-PEG4-OH.
  • Toxicity Profile : Lenalidomide’s dose-limiting toxicities (e.g., myelosuppression) may be alleviated in the PEGylated form due to targeted delivery, though this requires validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.